molecular formula C11H11N3 B045340 2-(p-Tolyl)pyrimidin-4-amine CAS No. 114523-62-5

2-(p-Tolyl)pyrimidin-4-amine

Cat. No.: B045340
CAS No.: 114523-62-5
M. Wt: 185.22 g/mol
InChI Key: OQZCFCWMTVQADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(p-Tolyl)pyrimidin-4-amine is a pyrimidine derivative featuring a para-tolyl (4-methylphenyl) group at the 2-position and an amine group at the 4-position of the pyrimidine ring. Pyrimidine derivatives are widely studied for their pharmaceutical and agrochemical applications due to their ability to interact with biological targets such as enzymes and receptors.

Properties

IUPAC Name

2-(4-methylphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)11-13-7-6-10(12)14-11/h2-7H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZCFCWMTVQADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Pyrimidin-4-amine Derivatives

Structural Modifications and Bioactivity

Table 1: Structural and Bioactivity Comparison
Compound Name Substituents/Modifications Bioactivity/Application Key Findings Reference
2-(p-Tolyl)pyrimidin-4-amine 2-(p-Tolyl), 4-NH₂ Not explicitly stated (inference) Likely scaffold for drug design
5-p-Tolyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Fused pyrrolo ring, 5-(p-Tolyl) Research use (anticancer/agrochemical) Stable under RT storage; CAS: 121405-36-5
9o : 5-chloro-6-ethyl-2-methyl-N-((2-(p-tolyl)oxazol-4-yl)methyl)pyrimidin-4-amine 5-Cl, 6-ethyl, oxazolyl-p-tolyl methyl group Insecticidal (A. fabae) Superior to imidacloprid
9r : 5-chloro-6-ethyl-2-methyl-N-((2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methyl)pyrimidin-4-amine 5-Cl, 6-ethyl, CF₃-phenyl oxazolyl methyl group Insecticidal (T. cinnabarinus) Less potent than spirotetramat
4-(4-Morpholinophenyl)-6-p-tolylpyrimidin-2-amine 4-Morpholinophenyl, 6-p-tolyl Synthetic intermediate Characterized by IR, NMR

Key Observations :

  • Substituent Effects : Chlorine (e.g., 9o, 9r) enhances insecticidal activity, while trifluoromethyl groups reduce potency against specific pests .

Physicochemical and Spectral Properties

Table 2: Spectral Data Comparison
Compound IR (cm⁻¹) ^1H NMR (δ ppm) ^13C NMR (δ ppm) Reference
4-(4-Morpholinophenyl)-6-p-tolylpyrimidin-2-amine 3432 (NH₂), 1625 (C=N) 2.31 (s, CH₃), 7.20–8.12 (m, aromatic H) 25.4 (CH₃), 153.8 (ipso-C)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Not reported 2.31 (s, CH₃), 3.34–3.89 (m, piperidine H) 46.7 (N(CH₂)₂), 67.5 (O(CH₂)₂)

Key Observations :

  • NH₂ Stretching : IR peaks near 3432 cm⁻¹ confirm the presence of primary amines .
  • Aromatic Protons : ^1H NMR signals between δ 7.20–8.12 ppm are consistent with para-substituted aromatic systems .

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